molecular formula C6H12O6 B583692 D-[1,6-13C2]Galactose CAS No. 478518-64-8

D-[1,6-13C2]Galactose

Cat. No. B583692
M. Wt: 182.141
InChI Key: WQZGKKKJIJFFOK-BVSKUTBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Galactose is a monosaccharide sugar that serves as an energy source and glycosylation component . It is a C-4 epimer of glucose and often used as a source of carbon in culture media . Galactose is a component of the disaccharide lactose and released upon hydrolysis by β-galactosidase enzymes .


Molecular Structure Analysis

D-Galactose, the C-4 epimer of glucose and a pivotal mammalian monosaccharide, is widely present in blood, milk, gangliosides, and N- and O-linked glycans . The molecular formula of D-[1,6-13C2]Galactose is C6H12O6 .


Physical And Chemical Properties Analysis

D-[1,6-13C2]Galactose has a molecular weight of 182.14 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 6 . The exact mass and monoisotopic mass are 182.07009777 g/mol .

Scientific Research Applications

Synthesis and Labeling Techniques

D-[1,6-^13C2]Galactose is essential in the synthesis of labeled compounds for research purposes. Sato et al. (2003) developed a practical method for synthesizing [1-^13C]- and [6-^13C]-D-galactose as molecular probes. These probes are invaluable for studying oligosaccharides attached to proteins, providing insights into molecular structures and interactions through methods like the HMQC–HOHAHA technique (Sato et al., 2003).

Enzyme Function and Biotechnological Applications

D-[1,6-^13C2]Galactose is utilized in studies investigating enzyme functions and biotechnological applications. For instance, galactose oxidase catalyzes the selective oxidation of terminal galactose C-6 hydroxyls to carbonyl groups in various polysaccharides. This oxidation process, facilitated by a multi-enzyme system, alters the physicochemical properties of polysaccharide solutions, indicating its potential in material science and biotechnology (Parikka et al., 2010).

Metabolic Pathways and Disease Studies

Research into the metabolic pathways involving galactose, such as the Leloir pathway for galactose metabolism, benefits significantly from D-[1,6-^13C2]Galactose. Holden et al. (2003) detail the enzymes involved in converting galactose to glucose 1-phosphate, highlighting the pathway's importance in understanding metabolic disorders like galactosemia. This research provides critical insights into the underlying mechanisms of these diseases and potential therapeutic targets (Holden et al., 2003).

Safety And Hazards

D-Galactose is generally safe to handle but certain precautions should be taken. Avoid dust formation, ingestion, and inhalation. Avoid contact with skin, eyes, or clothing. Use personal protective equipment and ensure adequate ventilation .

Future Directions

While there are limited therapeutic uses for which galactose is formally indicated, many studies are looking into a variety of possible uses for galactose . These include accelerating senescence in mice, rats, and Drosophila, the proposed association between galactose in consumed milk and ovarian cancer, and a possible role in the therapy of focal segmental glomerulosclerosis .

properties

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxy(113C)methyl)(213C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i1+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-BVSKUTBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([C@@H]1[C@@H]([C@@H]([C@H]([13CH](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-[1,6-13C2]Galactose

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